3-Methyl-2-nitro-1-benzothiophene

Descripción general

Descripción

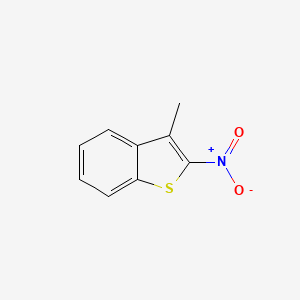

3-Methyl-2-nitro-1-benzothiophene is a heterocyclic compound containing a benzene ring fused to a thiophene ring, with a methyl group at the third position and a nitro group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitro-1-benzothiophene typically involves the nitration of 3-methyl-1-benzothiophene. One common method is as follows:

Nitration Reaction: 3-Methyl-1-benzothiophene is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and concentrated nitric acid, at low temperatures (0-5°C). This reaction introduces a nitro group at the second position of the thiophene ring.

Purification: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain crude this compound. Further purification can be achieved through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, is common to achieve high purity levels required for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-nitro-1-benzothiophene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 3-Methyl-2-amino-1-benzothiophene.

Substitution: Halogenated derivatives of this compound.

Oxidation: 3-Carboxy-2-nitro-1-benzothiophene.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Precursor for Bioactive Compounds

3-Methyl-2-nitro-1-benzothiophene is primarily utilized as a precursor in the synthesis of biologically active compounds. It has potential applications in developing anti-inflammatory and anticancer agents. The compound's ability to undergo various chemical transformations allows for the generation of derivatives that can interact with biological targets, such as enzymes and receptors.

Pharmacological Effects

Research indicates that derivatives of benzothiophene compounds exhibit pharmacological effects by activating peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating metabolism and inflammation, making them targets for treating diseases like diabetes, hyperlipidemia, and various inflammatory conditions .

Materials Science

Organic Semiconductors

The electron-rich thiophene ring in this compound makes it suitable for applications in organic semiconductors and conductive polymers. Its incorporation into electronic devices can enhance charge transport properties, which is critical for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Chemical Biology

Enzyme Inhibitors and Receptor Modulators

In chemical biology, this compound is investigated for its role as an enzyme inhibitor. The nitro group can undergo bioreduction to form reactive intermediates that covalently modify target proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant for drug discovery aimed at developing inhibitors for specific kinases involved in cancer progression .

Industrial Chemistry

Synthesis of Dyes and Agrochemicals

The compound serves as an intermediate in the synthesis of dyes and agrochemicals. Its versatility allows chemists to create a wide range of derivatives that can be tailored for specific industrial applications. For instance, modifications to the thiophene ring can yield compounds with desirable optical properties for dye applications or enhanced efficacy in agrochemical formulations.

Case Study 1: Synthesis of Anti-Cancer Agents

A study focused on synthesizing a library of benzothiophene derivatives showed that certain modifications to this compound led to compounds with significant activity against cancer cell lines. The research highlighted the importance of the nitro group in enhancing the binding affinity to target proteins involved in tumorigenesis .

Case Study 2: Development of Organic Electronics

Research into organic semiconductors demonstrated that incorporating this compound into polymer matrices improved charge mobility. This finding is crucial for advancing technologies in flexible electronics and energy-efficient devices .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-nitro-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1-nitrobenzothiophene: Similar structure but with the methyl and nitro groups at different positions.

3-Methyl-2-nitrothiophene: Lacks the fused benzene ring, making it less rigid and potentially less stable.

2-Nitrobenzothiophene: Lacks the methyl group, which can affect its reactivity and binding properties.

Uniqueness

3-Methyl-2-nitro-1-benzothiophene is unique due to the specific positioning of the methyl and nitro groups, which can influence its electronic properties and reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the thiophene ring creates a unique electronic environment that can be exploited in various chemical reactions and applications.

Actividad Biológica

3-Methyl-2-nitro-1-benzothiophene is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a benzothiophene core with a methyl and nitro group at specific positions. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may covalently modify target proteins, thus inhibiting or modulating their activity. Additionally, the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the activity of kinases involved in cancer progression, such as PIM kinases. These inhibitors demonstrated nanomolar activity against PIM isoforms, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess both antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

- Anticancer Activity : A study published in Org. Biomol. Chem. reported on the synthesis of benzothiophene derivatives, including this compound, which showed promising results as inhibitors of MAPK pathways implicated in inflammatory diseases and cancer .

- Antimicrobial Study : Another investigation highlighted the compound's potential against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the need for further research to elucidate the specific mechanisms behind its antimicrobial effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methyl-1-nitrobenzothiophene | Methyl and nitro groups at different positions | Moderate anticancer activity |

| 3-Methyl-2-nitrothiophene | Lacks benzene ring; less stable | Reduced biological activity |

| 2-Nitrobenzothiophene | No methyl group; altered reactivity | Limited antimicrobial effects |

Propiedades

IUPAC Name |

3-methyl-2-nitro-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHQQPWSCOIVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296324 | |

| Record name | 3-methyl-2-nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33357-85-6 | |

| Record name | NSC108796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-2-nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.